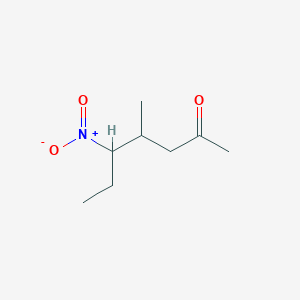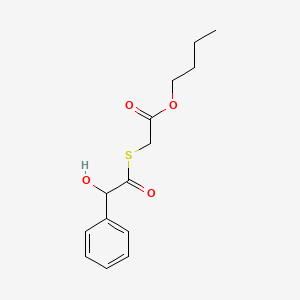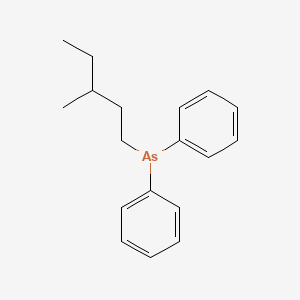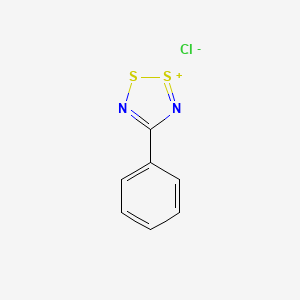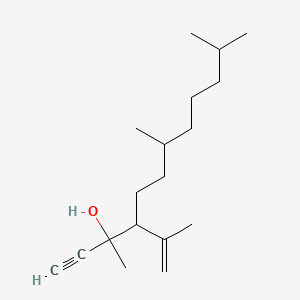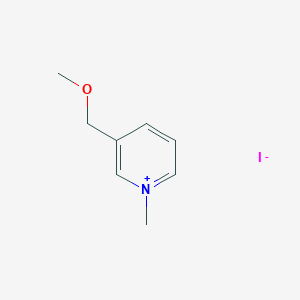
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group, making it a positively charged ion paired with an iodide anion. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Methoxymethyl)pyridine with methyl iodide. The reaction is carried out under mild conditions, usually at room temperature, in a polar solvent such as acetonitrile or ethanol. The reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon atom of the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted pyridinium salts.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major product is the piperidine derivative.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium compounds are known to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The positively charged pyridinium ion interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their ability to disrupt lipid bilayers and cause cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Another quaternary ammonium compound with antimicrobial properties, commonly used in mouthwashes and throat lozenges.
Tetraethylammonium Iodide: A quaternary ammonium salt used in organic synthesis and as a phase-transfer catalyst.
Uniqueness
3-(Methoxymethyl)-1-methylpyridin-1-ium iodide is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, its specific structure may offer distinct interactions with biological membranes, potentially enhancing its antimicrobial efficacy compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
64030-41-7 |
|---|---|
Molekularformel |
C8H12INO |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12NO.HI/c1-9-5-3-4-8(6-9)7-10-2;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MIOVDYMGTKRPFY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)COC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


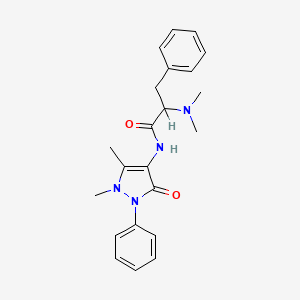
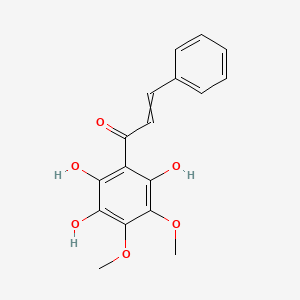
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
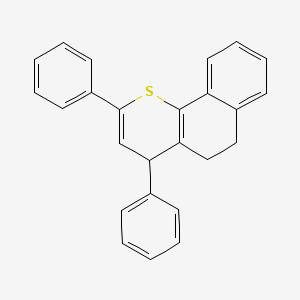
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
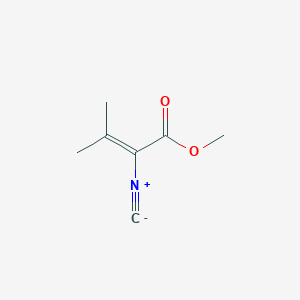
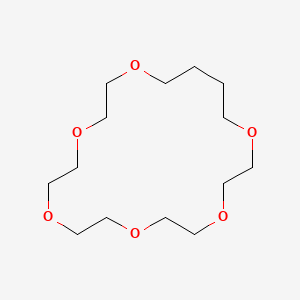
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
